molecular formula C₁₉H₁₉D₅N₂O₃ B1158308 trans-Hydroxy Praziquantel-d5

trans-Hydroxy Praziquantel-d5

货号: B1158308
分子量: 333.44
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trans-Hydroxy Praziquantel-d5, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₁₉D₅N₂O₃ and its molecular weight is 333.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. Basic: What experimental protocols are recommended for synthesizing and characterizing trans-Hydroxy Praziquantel-d5 to ensure isotopic purity and structural integrity?

Methodological Answer :

  • Synthesis : Use deuterium-labeled precursors (e.g., deuterated solvents or reagents) to ensure selective deuteration at the target position. Confirm reaction conditions (e.g., temperature, catalysts) via nuclear magnetic resonance (NMR) monitoring during intermediate steps .
  • Characterization : Employ high-resolution mass spectrometry (HRMS) and ¹H/²H NMR to verify isotopic enrichment (>98% deuterium incorporation) and exclude cis-isomer contamination. Compare retention times with non-deuterated analogs using reversed-phase HPLC .
  • Validation : Cross-reference spectral data with published deuterated standards (e.g., cis-Hydroxy Perhexiline-d5) to validate methodology .

Q. Basic: How can researchers design robust pharmacokinetic studies to distinguish this compound from its non-deuterated analog in vivo?

Methodological Answer :

  • Experimental Design : Use a crossover study in animal models (e.g., rodents) with matched dosing of deuterated and non-deuterated compounds. Collect plasma/tissue samples at fixed intervals post-administration.
  • Analytical Techniques : Apply LC-MS/MS with multiple reaction monitoring (MRM) to differentiate isotopic peaks. Optimize ion transitions for deuterium-specific fragmentation patterns .
  • Statistical Power : Calculate sample size using pilot data to ensure detection of deuterium-induced metabolic rate differences (e.g., 20% slower clearance) .

Q. Advanced: How should researchers address contradictions in metabolic stability data between in vitro microsomal assays and in vivo models for this compound?

Methodological Answer :

  • Hypothesis Testing : Evaluate whether discrepancies arise from interspecies enzyme variability (e.g., CYP450 isoforms) or deuterium isotope effects on enzyme binding. Use humanized liver models or recombinant enzymes for in vitro validation .
  • Data Reconciliation : Perform kinetic isotope effect (KIE) calculations to quantify deuterium’s impact on metabolic pathways. Compare intrinsic clearance (CLint) values across systems .
  • Reporting Standards : Adhere to NIH guidelines for preclinical data transparency, including full disclosure of assay conditions (e.g., microsome concentrations, incubation times) .

Q. Advanced: What strategies optimize the detection of this compound’s minor metabolites in complex biological matrices?

Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate polar metabolites. Validate recovery rates using deuterated internal standards .
  • High-Sensitivity Analytics : Implement ultra-high-performance LC (UHPLC) coupled with quadrupole-time-of-flight (Q-TOF) MS for untargeted metabolite profiling. Apply isotopic pattern filtering to prioritize deuterium-containing ions .
  • Data Interpretation : Leverage computational tools (e.g., molecular networking) to map metabolic pathways and annotate novel deuterated metabolites .

Q. Advanced: How can researchers mitigate batch-to-batch variability in deuterated compound synthesis for longitudinal studies?

Methodological Answer :

  • Process Optimization : Standardize reaction parameters (e.g., pH, stirring rate) using design-of-experiment (DoE) frameworks. Monitor deuterium incorporation via real-time FTIR .
  • Quality Control : Implement a tiered QC protocol:
    • Tier 1: Purity assessment via HPLC-UV (≥95%).
    • Tier 2: Isotopic purity verification via HRMS.
    • Tier 3: Bioanalytical cross-validation using spiked matrix samples .

Q. Advanced: What experimental frameworks are suitable for studying this compound’s interaction with drug transporters (e.g., P-gp) in polarized cell models?

Methodological Answer :

  • Cell Model Selection : Use Caco-2 or MDCK-MDR1 monolayers to assess bidirectional transport. Prevalidate transporter expression via Western blot .
  • Assay Design : Conduct permeability studies with/without transporter inhibitors (e.g., verapamil). Calculate efflux ratios (Papp B→A / Papp A→B) to quantify transporter activity .
  • Data Normalization : Include non-deuterated Praziquantel as a control to isolate isotope-specific effects .

属性

分子式

C₁₉H₁₉D₅N₂O₃

分子量

333.44

同义词

1,2,3,6,7,11b-Hexahydro-2-[(cis-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one-d5;  trans-1,2,3,6,7,11b-Hexahydro-2-[(4-hydroxycyclohexyl)carbonyl]- 4H-pyrazino[2,1-a]isoquinolin-4-one-d5; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。